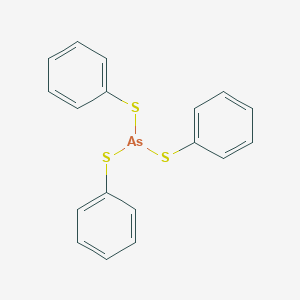
Tris(phenylthio)arsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(phenylthio)arsine, also known as this compound, is a useful research compound. Its molecular formula is C18H15AsS3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Applications
1.1 Anticancer Properties
Tris(phenylthio)arsine has shown promise in cancer therapy. Recent studies have demonstrated that arsenic compounds can induce apoptosis in cancer cells. The interaction of this compound with thiol-containing molecules, such as cysteine and glutathione, is crucial for its biological activity. These interactions can lead to the formation of stable complexes that may inhibit cancer cell proliferation.
- Case Study: Cytotoxicity Assessment
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to thiol groups in proteins, leading to the inhibition of key biochemical processes. This binding alters the redox state of cellular environments, contributing to its anticancer properties .
Environmental Applications
2.1 Arsenic Removal from Water
this compound and related compounds have been explored for their ability to remove arsenic from contaminated water sources. The formation of As-S bonds enables effective capture and immobilization of arsenic species.
- Data Table: Arsenic Removal Efficiency
| Compound | Initial As Concentration (ppb) | Final As Concentration (ppb) | Efficiency (%) |
|---|---|---|---|
| This compound | 200 | <5 | >97 |
| ABDTH2 (control) | 200 | <5 | >97 |
This data indicates that this compound is as effective as other dithiol compounds in removing arsenic from water .
Material Science Applications
3.1 Synthesis of Organometallic Complexes
this compound serves as a precursor for synthesizing novel organometallic complexes. These complexes are used in catalysis and materials science due to their unique electronic properties.
- Case Study: Structural Characterization
Propriétés
Numéro CAS |
1776-70-1 |
|---|---|
Formule moléculaire |
C18H15AsS3 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
Clé InChI |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Key on ui other cas no. |
1776-70-1 |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Synonymes |
(PhS)3As arsenotrithious acid triphenyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















